亮-亮-丙

描述

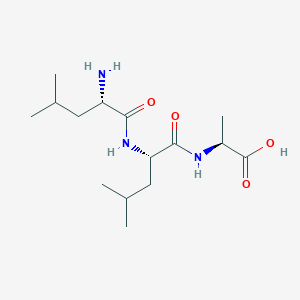

“Leu-Leu-Ala” is a tripeptide composed of the amino acids leucine (Leu), leucine (Leu), and alanine (Ala). Tripeptides are often studied for their potential biological activities, including acting as precursors for larger proteins .

Molecular Structure Analysis

The molecular structure of a tripeptide like “Leu-Leu-Ala” involves peptide bonds linking the amino acids together. Each amino acid has a central carbon atom connected to an amino group, a carboxyl group, a hydrogen atom, and a unique side chain .Physical And Chemical Properties Analysis

The physical and chemical properties of “Leu-Leu-Ala” would be influenced by the properties of its constituent amino acids. For example, leucine is hydrophobic, which could influence the peptide’s solubility and interactions with other molecules .科学研究应用

Biomedical Research: Synenkephalin and TGFalpha Studies

Leu-Leu-Ala is the C-terminal tripeptide of synenkephalin and rat Transforming Growth Factor alpha (TGFalpha) . It’s used in studies to understand the role of these peptides in cellular signaling and disease processes. Synenkephalin is an opioid peptide, and TGFalpha is involved in cell proliferation, making Leu-Leu-Ala significant in pain management and cancer research.

Protein Binding and Coupling

In routine laboratory procedures, Leu-Leu-Ala is utilized for binding enzymes or coupling peptides to carrier proteins . This application is crucial for creating conjugates for antibody production, vaccine development, and drug targeting.

Antioxidant Activity

Leu-Leu-Ala has demonstrated antioxidant activity, which is valuable in the development of therapeutic agents and supplements . Antioxidants are important for preventing oxidative stress-related diseases, and this tripeptide’s role could be pivotal in creating new treatments.

Food Science: Enhancement of Nutritional Value

The antioxidant properties of Leu-Leu-Ala can be harnessed to enhance the nutritional value of food products . By incorporating this tripeptide into food items, it’s possible to create health-promoting functional foods that combat oxidative stress.

Cosmetics Industry: Skin Care Formulations

In the cosmetics industry, Leu-Leu-Ala’s antioxidant capacity can be utilized in skin care products to prevent or reduce oxidative damage to the skin . This application can lead to the development of anti-aging creams and serums that help maintain skin health and appearance.

Nanobiotechnology: Self-Assembly and Material Fabrication

Leu-Leu-Ala can participate in the self-assembly of peptides, forming various micro to nanostructures . These structures have applications in drug delivery, tissue engineering, and the creation of nanomaterials with specific properties.

Pharmaceuticals: Drug Development

The tripeptide’s role in the self-assembly of peptides can be exploited in pharmaceuticals for the development of novel drug delivery systems . By understanding its assembly properties, researchers can design more effective and targeted drug delivery vehicles.

Material Science: Creation of Smart Materials

The ability of Leu-Leu-Ala to form structured assemblies can be applied in material science to create smart materials with desired properties . These materials could have applications in various industries, including electronics, sensing, and biotechnology.

作用机制

Target of Action

H-LEU-LEU-ALA-OH, also known as Leu-Leu-Ala, is a tripeptide composed of two L-leucine units joined to L-alanine by a peptide linkage It’s known that leucine, one of the constituents of this tripeptide, plays a unique signaling role in skeletal muscle and adipose tissue, as well as other cell types, including placental cells . It promotes protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway .

Mode of Action

Leucine, a component of this tripeptide, is known to increase protein synthesis through activation of the mtor signaling pathway in various tissues

Biochemical Pathways

Leu-Leu-Ala is known to exhibit antioxidant activities . This suggests that it might be involved in pathways related to oxidative stress and cellular defense mechanisms. Leucine, a component of this tripeptide, is known to promote energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation . This indicates that Leu-Leu-Ala might influence these biochemical pathways.

Pharmacokinetics

Peptides generally have good gastrointestinal absorption and are orally bioavailable

Result of Action

Leu-Leu-Ala exhibits antioxidant activities , suggesting that it may help protect cells from damage caused by harmful free radicals.

未来方向

Research into peptides like “Leu-Leu-Ala” could focus on exploring their potential biological activities and therapeutic applications. For example, peptides can be designed to have specific activities, such as acting as antimicrobial agents or signaling molecules .

Relevant Papers Several papers were found that mention peptides composed of leucine and alanine, although they do not specifically focus on “Leu-Leu-Ala”. These papers discuss topics such as the amino acid sequences of proteins, the properties of amino acid-rich peptides, and the potential therapeutic applications of peptides .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSUCEBCSBUMDP-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leu-Leu-Ala | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the exact molecular formula and weight depend on the specific form (e.g., free acid, salt, or derivative), the general tripeptide Leu-Leu-Ala consists of three amino acids: Leucine (Leu), Leucine (Leu), and Alanine (Ala).

ANone: Yes, circular dichroism (CD) spectra have been used to study the structural properties of Leu-Leu-Ala containing peptides, particularly in the context of larger depsipeptides. []

ANone: Downstream effects vary depending on the specific peptide sequence and its target. For instance, LLAP, through its DPP-4 inhibitory action, can enhance the stability of glucagon-like peptide-1 (GLP-1) [], leading to increased insulin secretion and improved glycemic control. []

ANone: Yes, several studies have examined the in vitro and in vivo efficacy of peptides containing the Leu-Leu-Ala sequence.

* **In vitro**: The peptide LLAP, containing the Leu-Leu-Ala sequence, has demonstrated dose-dependent insulin secretion in cultured BRIN-BD11 pancreatic cells. []* **In vivo**: LLAP also exhibited potent anti-hyperglycemic and insulinotropic effects in mice during an intraperitoneal glucose tolerance test (ipGTT). []ANone: Yes, the Leu-Leu-Ala sequence has been incorporated into an amphiphilic peptide designed to anchor lipid vesicles onto polymer supports. This system showed promise for immobilizing membrane-bound enzymes while preserving their activity, as demonstrated with gamma-glutamyl transpeptidase. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)